![molecular formula C7H5ClO2 B1337350 4-hydroxybenzoyl Chloride CAS No. 28141-24-4](/img/structure/B1337350.png)
4-hydroxybenzoyl Chloride
Overview
Description
4-Hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a monoisotopic mass of 155.997803 Da . It is also known by other names such as Benzoyl chloride, 4-hydroxy- .
Synthesis Analysis
4-Hydroxybenzoyl chloride can be synthesized from 4-hydroxybenzoic acid . The general method involves the reaction of thionyl chloride with the corresponding carboxylic acid . An alternative method uses oxalyl chloride instead of thionyl chloride .
Molecular Structure Analysis
The molecular structure of 4-hydroxybenzoyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Chemical Reactions Analysis
4-Hydroxybenzoyl chloride can react with amino acids to form conjugates . These conjugates can be used in the synthesis of biologically active compounds .
Physical And Chemical Properties Analysis
4-Hydroxybenzoyl chloride is a solid at room temperature . It has a molecular weight of 156.5664 .
Safety and Hazards
Future Directions
4-Hydroxybenzoyl chloride is a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . Its derivatives are attracting ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries . Future research activities could focus on producing new compounds using 4-hydroxybenzoyl chloride .
properties
IUPAC Name |
4-hydroxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHYCQSJTXLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453347 | |
Record name | 4-hydroxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28141-24-4 | |
Record name | 4-hydroxybenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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